Cas no 52446-51-2 (2-(4-phenoxyphenyl)ethan-1-ol)
2-(4-phenoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanol, 4-phenoxy-
- 2-(4-phenoxyphenyl)ethanol
- 4-PHENOXYPHENETHYL ALCOHOL
- 2-(4-phenoxyphenyl)ethan-1-ol
- C78277
- 2-(4-phenoxy-phenyl)-ethanol
- 4-Phenoxyphenethylalcohol
- DTXSID20375121
- 4-Phenoxy-benzeneethanol
- 4-phenoxyphenethyl alcohol, AldrichCPR
- EN300-1869565
- CS-0434690
- CCA44651
- SCHEMBL1082295
- 52446-51-2
- p-phenoxy-phenylmethylcarbinol
- 2-[4-(phenoxy)phenyl]ethanol
- YCSLOQUADRGUFU-UHFFFAOYSA-N
-
- MDL: MFCD06201083
- Inchi: 1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2
- InChI Key: YCSLOQUADRGUFU-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)CCO
Computed Properties
- Exact Mass: 214.09942
- Monoisotopic Mass: 214.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
2-(4-phenoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR70177-1g |
4-Phenoxyphenethyl alcohol |
52446-51-2 | 1g |
£560.00 | 2024-05-25 | ||
| Apollo Scientific | OR70177-5g |
4-Phenoxyphenethyl alcohol |
52446-51-2 | 5g |
£1598.00 | 2024-05-25 | ||
| abcr | AB166559-1 g |
4-Phenoxyphenethyl alcohol; 97% |
52446-51-2 | 1g |
€619.00 | 2023-05-08 | ||
| abcr | AB166559-5 g |
4-Phenoxyphenethyl alcohol; 97% |
52446-51-2 | 5g |
€1512.80 | 2023-05-08 | ||
| Fluorochem | 022182-1g |
4-Phenoxyphenethyl alcohol |
52446-51-2 | 97% | 1g |
£412.00 | 2022-02-28 | |
| Enamine | EN300-1869565-0.05g |
2-(4-phenoxyphenyl)ethan-1-ol |
52446-51-2 | 0.05g |
$407.0 | 2023-09-18 | ||
| Enamine | EN300-1869565-0.1g |
2-(4-phenoxyphenyl)ethan-1-ol |
52446-51-2 | 0.1g |
$427.0 | 2023-09-18 | ||
| Enamine | EN300-1869565-0.25g |
2-(4-phenoxyphenyl)ethan-1-ol |
52446-51-2 | 0.25g |
$447.0 | 2023-09-18 | ||
| Enamine | EN300-1869565-0.5g |
2-(4-phenoxyphenyl)ethan-1-ol |
52446-51-2 | 0.5g |
$465.0 | 2023-09-18 | ||
| Enamine | EN300-1869565-1.0g |
2-(4-phenoxyphenyl)ethan-1-ol |
52446-51-2 | 1g |
$914.0 | 2023-06-01 |
2-(4-phenoxyphenyl)ethan-1-ol Suppliers
2-(4-phenoxyphenyl)ethan-1-ol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-(4-phenoxyphenyl)ethan-1-ol
Chemical Profile of 2-(4-phenoxyphenyl)ethan-1-ol (CAS No. 52446-51-2)
2-(4-phenoxyphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 52446-51-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenolic ether structure, has garnered attention due to its potential applications in medicinal chemistry and synthetic biology. The presence of a phenoxy group and an ethanol side chain contributes to its unique chemical properties, making it a valuable scaffold for drug discovery initiatives.
The structural framework of 2-(4-phenoxyphenyl)ethan-1-ol consists of a benzene ring substituted with a phenoxy moiety at the para position, linked to an ethyl chain with an alcohol functional group at the terminal carbon. This configuration imparts both lipophilicity and hydrogen bonding capabilities, which are critical factors in determining its pharmacokinetic behavior. Such characteristics make it a promising candidate for further exploration in the development of bioactive molecules.
In recent years, there has been a surge in research focused on phenolic derivatives due to their diverse biological activities. Studies have demonstrated that compounds incorporating phenoxy groups often exhibit inhibitory effects on various enzymes and receptors, making them attractive for therapeutic applications. For instance, derivatives of 2-(4-phenoxyphenyl)ethan-1-ol have been investigated for their potential role in modulating inflammatory pathways and neurotransmitter systems. These findings align with the broader trend in pharmaceutical research toward identifying novel molecules that can interact selectively with biological targets.
The synthesis of 2-(4-phenoxyphenyl)ethan-1-ol typically involves multi-step organic reactions, including etherification and reduction processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. The optimization of these synthetic routes is crucial for producing sufficient quantities of the compound for preclinical and clinical studies. Recent advancements in flow chemistry have also shown promise in streamlining the production process, making it more efficient and scalable.
From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the interactions between 2-(4-phenoxyphenyl)ethan-1-ol and biological targets. Docking studies reveal that this compound can bind effectively to proteins involved in metabolic disorders and neurodegenerative diseases. These insights have guided the design of analogs with improved binding affinities and selectivity. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates derived from 2-(4-phenoxyphenyl)ethan-1-ol.
The pharmacological profile of 2-(4-phenoxyphenyl)ethan-1-ol has been explored in various preclinical models. Initial studies suggest that it may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate receptor activity has led to investigations into its potential as an antipsychotic or anxiolytic agent. While these findings are preliminary, they underscore the compound's therapeutic relevance and justify further investment into its development.
In conclusion, 2-(4-phenoxyphenyl)ethan-1-ol (CAS No. 52446-51-2) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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